molecular formula C13H10BrFO B1282003 (4-Bromophenyl)(4-fluorophenyl)methanol CAS No. 3851-47-6

(4-Bromophenyl)(4-fluorophenyl)methanol

Cat. No. B1282003
CAS RN: 3851-47-6
M. Wt: 281.12 g/mol
InChI Key: QARMUHMNUCVWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl)(4-fluorophenyl)methanol (4-BFPM) is a small organic molecule with a wide range of applications in the scientific research field. It is used as a reagent in various synthetic reactions, as a stabilizer in the preparation of various compounds, and as a tool in various biochemical and physiological studies. 4-BFPM has been studied extensively in the past few decades and has been found to have a range of interesting properties and effects.

Scientific Research Applications

1. Theoretical Studies and Structural Analysis

(4-Bromophenyl)(4-fluorophenyl)methanol has been subject to theoretical studies using Density Functional Theory (DFT). These studies, like the one conducted by Trivedi (2017), are crucial for understanding the molecular structure and electronic properties of the compound, including its frontier orbital gap and molecular electrostatic potential map. This information is vital for identifying active sites and predicting reactivity and interactions in various applications.

2. Material Science: Proton Exchange Membranes

In the field of material science, particularly in developing proton exchange membranes for fuel cells, derivatives of this compound have been explored. For instance, polymers containing methoxyphenyl groups derived from the compound showed promising properties as proton exchange membranes, with high proton conductivities and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012). Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, which also showed excellent thermal and oxidative stability, and reasonable proton conductivity, further confirming the potential of such materials in fuel cell technology (Liu et al., 2006).

3. Chemical Synthesis and Catalysis

In chemical synthesis, this compound derivatives have been used in various catalytic processes. Sun et al. (2014) demonstrated the advantages of using C-H functionalization strategies over traditional methods for synthesizing multi-substituted arenes, highlighting the compound's role in facilitating more efficient and selective chemical reactions (Sun et al., 2014).

properties

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARMUHMNUCVWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538029
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3851-47-6
Record name (4-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromobenzene (42.4 mmol, 10 g) in THF (100 mL) at −78° C. was added dropwise n-BuLi (42.4 mmol, 2 M in hexane). The mixture was stirred at −78° C. for 0.5 h., 4-fluorobenzaldehyde (42.4 mmol, 5.3 g) was added. The mixture was stirred at −78° C. for 1 h and then warmed to r.t. The reaction mixture was diluted with EtOAc, washed with NaHCO3 and brine. The organic extract was dried (anhyd. MgSO4) and concentrated under reduced pressure to give an oil. Chromatography gave the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(4-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.